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molecular formula C15H16BrN3O2S B1240279 4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine

4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine

Cat. No. B1240279
M. Wt: 382.3 g/mol
InChI Key: WDFMDNUTOSLOPW-UHFFFAOYSA-N
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Patent
US05990105

Procedure details

1.0 g (0.00255 mol) of 4-(2,6-dibromopyridine-4-sulphonyl)-phenylamine was dissolved in 25 ml of dioxane and treated with 2.1 ml of pyrrolidine. The mixture was stirred at room temperature for 4 hrs., the solvent was removed and the residue was chromatographed on silica gel with ethyl acetate/hexane 1:1. There was obtained 0.9 g (93%) of 4-(2-bromo-6-pyrrolidin-1-yl-pyridine-4-sulphonyl)- phenylamine as beige crystals; m.p.: 216° C. (dec).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])[CH:5]=[C:4]([Br:18])[N:3]=1.[NH:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1>O1CCOCC1>[Br:18][C:4]1[CH:5]=[C:6]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])[CH:7]=[C:2]([N:19]2[CH2:23][CH2:22][CH2:21][CH2:20]2)[N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC(=CC(=C1)S(=O)(=O)C1=CC=C(C=C1)N)Br
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
N1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel with ethyl acetate/hexane 1:1

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=NC(=CC(=C1)S(=O)(=O)C1=CC=C(C=C1)N)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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